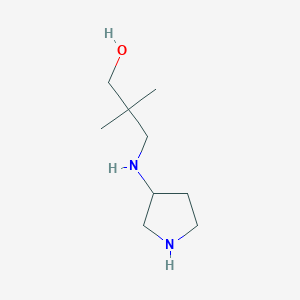
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP, which plays an important role in regulating gene expression.
Wirkmechanismus
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide inhibits the histone acetyltransferase activity of p300/CBP by binding to its catalytic domain. This results in the inhibition of acetylation of histones and other non-histone proteins, which leads to altered gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of p300/CBP. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been shown to regulate the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide is a potent and selective inhibitor of p300/CBP, which makes it a valuable tool for studying the role of these proteins in cellular processes. However, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP. Another area of interest is the investigation of the role of p300/CBP in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide in combination with other drugs for the treatment of cancer is an area of active research.
Synthesemethoden
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-amino-3-ethylbenzoic acid with ethyl oxalyl chloride to form 3-ethyl-2-oxobenzimidazol-1-yl)acetyl chloride. This intermediate is then reacted with 2-methyl-2-butenenitrile to form N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been widely used in scientific research to investigate the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has also been used to study the regulation of gene expression, chromatin remodeling, and DNA damage response. In addition, N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide has been used to investigate the role of p300/CBP in neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-5-20-13-8-6-7-9-14(13)21(16(20)23)10-15(22)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMVSSIKVGXSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-ethyl-2-oxobenzimidazol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)


![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2558176.png)

![1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2558180.png)
![Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate](/img/structure/B2558182.png)


